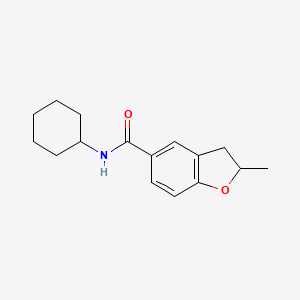

![molecular formula C20H24N2O3 B4008017 N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4008017.png)

N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide

説明

Synthesis Analysis

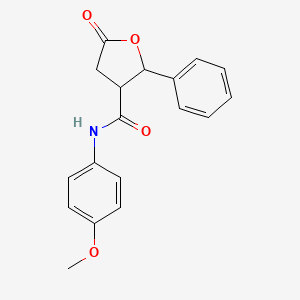

The synthesis of related compounds involves the aromatic nucleophilic substitution reaction of tert-butylcatechol with various halogenated compounds in the presence of potassium carbonate in N,N-dimethylformamide (DMF). This method has been used to prepare polyamides with flexible main-chain ether linkages and ortho-phenylene units, indicating a potential pathway for synthesizing N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide (Hsiao, Yang, & Chen, 2000). The synthesis of N-tert-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid also demonstrates the adaptability of tert-butyl groups in solid-phase synthesis (Gaehde & Matsueda, 1981).

Molecular Structure Analysis

Molecular structure analysis of similar compounds shows optimized geometries, vibrational frequencies, and NMR chemical shift values achieved using hybrid-DFT methods. These studies provide valuable insights into the molecular conformation of N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide and related compounds, indicating strong agreement with experimentally measured values (Demir et al., 2016).

Chemical Reactions and Properties

The reactivity of tert-butyl groups and their derivatives towards nucleophiles demonstrates the versatility of these compounds in the synthesis of a wide range of amines. This includes the asymmetric synthesis of amines, where the tert-butyl group serves as a powerful chiral directing group (Ellman, Owens, & Tang, 2002). Additionally, the synthesis of tert-butanesulfinyl aldimines and ketimines bearing an α-benzyloxy or α-silyloxy substituent as precursors in the synthesis of protected 1,2-amino alcohols further highlights the chemical versatility of tert-butyl based compounds (Tang, Volkman, & Ellman, 2001).

Physical Properties Analysis

Polyamides derived from diamine containing tert-butyl groups exhibit noncrystalline nature, excellent solubility in polar organic solvents, and the ability to form transparent, flexible, and tough films. Their thermal stability is evidenced by high glass transition temperatures and significant weight loss temperatures, indicating the potential of N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide to form materials with desirable physical properties (Liaw & Liaw, 1998).

科学的研究の応用

Synthesis and Polymer Applications

- Polymer Synthesis : A study described the synthesis and properties of new polyamides incorporating ether linkages and ortho-phenylene units, utilizing compounds similar to N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide. These polyamides demonstrated good solubility in polar solvents and high thermal stability, making them suitable for creating flexible and durable films (Hsiao et al., 2000).

Asymmetric Synthesis and Ligand Applications

- Asymmetric Synthesis : Research on tert-butanesulfinyl aldimines and ketimines, which share structural features with N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide, has shown their effectiveness in synthesizing protected 1,2-amino alcohols with high yields and diastereoselectivities. These findings highlight the utility of similar compounds in asymmetric synthesis, offering pathways to generate a variety of chiral amines (Tang et al., 2001).

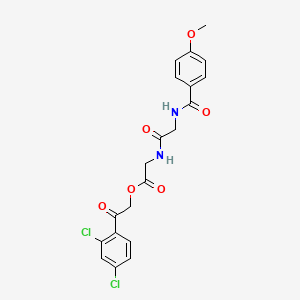

Functionalized Molecules for Therapeutic Potential

- Anticancer Agents : A study on the synthesis of functionalized amino acid derivatives, including structures akin to N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide, evaluated their cytotoxicity against human cancer cell lines. Some compounds exhibited promising cytotoxicity, suggesting potential for designing new anticancer agents (Kumar et al., 2009).

Molecular Sensing and Imaging

- Chemosensor for Ba2+ Ion Detection : A study developed a phenoxazine-based fluorescence chemosensor, structurally related to N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide, for selective detection of Ba2+ ions. This chemosensor demonstrated high selectivity and sensitivity, with potential applications in live cell imaging (Ravichandiran et al., 2019).

特性

IUPAC Name |

N-tert-butyl-4-(2-phenoxypropanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-14(25-17-8-6-5-7-9-17)18(23)21-16-12-10-15(11-13-16)19(24)22-20(2,3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRVIWYUOXSIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-thienyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4007934.png)

![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4007962.png)

![2-methyl-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2,8-diazaspiro[5.5]undecane](/img/structure/B4007968.png)

![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4007974.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4007978.png)

![3-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]amino}benzoic acid](/img/structure/B4007980.png)

![5-(aminomethyl)-4-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4007995.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4008007.png)

![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4008010.png)

![methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B4008016.png)

![N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4008026.png)